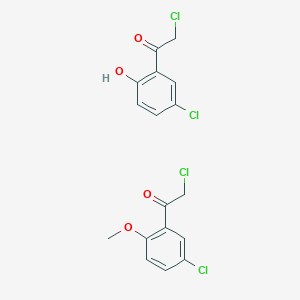
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone are organic compounds that belong to the class of chlorinated acetophenones. These compounds are characterized by the presence of a chloro group and either a hydroxy or methoxy group attached to the phenyl ring. They are used in various chemical reactions and have applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
For 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the synthesis involves the reaction of 5-chloro-2-methoxyacetophenone with chloroacetyl chloride under similar conditions . The presence of the methoxy group requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be oxidized to form a ketone.
Reduction: The carbonyl group in both compounds can be reduced to form the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
科学研究应用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2-chloro-1-(4-hydroxyphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both chloro and hydroxy or methoxy groups in these compounds provides unique reactivity patterns compared to similar compounds
属性
CAS 编号 |
6312-76-1 |
|---|---|
分子式 |
C17H14Cl4O4 |
分子量 |
424.1 g/mol |
IUPAC 名称 |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2.C8H6Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10;9-4-8(12)6-3-5(10)1-2-7(6)11/h2-4H,5H2,1H3;1-3,11H,4H2 |
InChI 键 |
JZOMVPKVBPKOHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCl.C1=CC(=C(C=C1Cl)C(=O)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
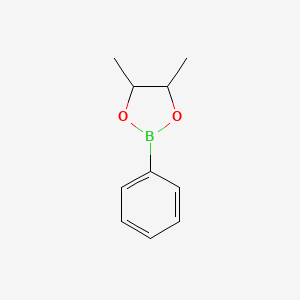

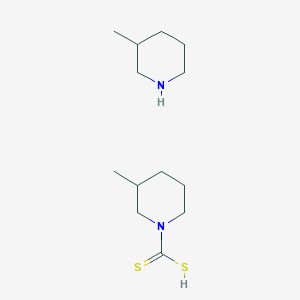
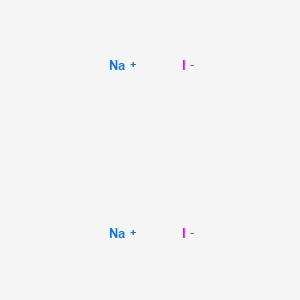

![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
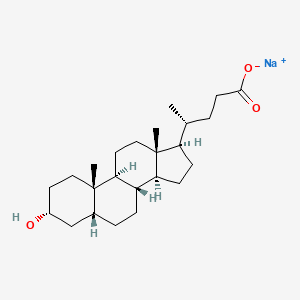
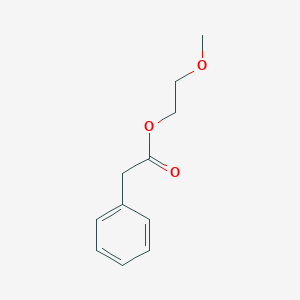
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
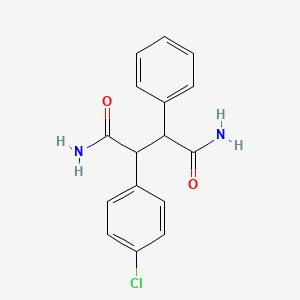
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
